2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds with biological molecules, while the piperidine and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[3-(2-Hydroxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile
- 2-{4-[3-(2-Ethoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile
Uniqueness
2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C17H21N5O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H21N5O3/c1-25-10-9-21-15(23)12-22(17(21)24)14-4-7-20(8-5-14)16-13(11-18)3-2-6-19-16/h2-3,6,14H,4-5,7-10,12H2,1H3 |
InChI Key |
DBFFKVOGJFLYDN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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